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molecular formula C12H10ClNO3S B6330983 2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester CAS No. 162276-40-6

2-(3-Chloro-phenoxy)-thiazole-4-carboxylic acid ethyl ester

Cat. No. B6330983
M. Wt: 283.73 g/mol
InChI Key: FATIOKHMRGKQDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05693594

Procedure details

13.72 g (106.72 mmol) 3-chlorophenol were added to a mixture of 19.21 g (106.72 mmol) sodium methylate-solution (30% in methanol) and 200 ml toluene and the mixture stirred 15 minutes at room temperature. The solution was evaporated to dryness, the residue suspended in 100 ml of toluene and evaporated to dryness again. The residue was dissolved in 100 ml dimethylsulphoxide and 24 g (101.65 mmol) of ethyl-2-bromothiazole-4-carboxylate [prepared as in Example 1b] were added in one portion. The solution was stirred for 24 hours at 80° C., cooled to room temperature and poured into 1200 ml water. 200 ml of saturated sodium chloride solution were added and the mixture extracted three times with 300 ml toluene. The organic layers were combined and washed with 200 ml 0.1 m NaOH and 200 ml of diluted sodium chloride solution, dried over Na2SO4 and evaporated to dryness to give 27.72 g (96%) of pale brown oily ethyl-2-(3-chlorophenoxy)thiazole-4-carboxylate. NMR (CDCl3):1.35(t,3H,CH3); 4.4(q,2H,CH2); 7.3(m,4H,Arom.) 7.7(s,1H,arom.).
Quantity
13.72 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
19.21 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
1200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:8])[CH:5]=[CH:6][CH:7]=1.C[O-].[Na+].[CH2:12]([O:14][C:15]([C:17]1[N:18]=[C:19](Br)[S:20][CH:21]=1)=[O:16])[CH3:13].[Cl-].[Na+]>O.C1(C)C=CC=CC=1>[CH2:12]([O:14][C:15]([C:17]1[N:18]=[C:19]([O:8][C:4]2[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=2)[S:20][CH:21]=1)=[O:16])[CH3:13] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
13.72 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)O
Name
sodium methylate
Quantity
19.21 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)Br
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[Cl-].[Na+]
Step Four
Name
Quantity
1200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
evaporated to dryness again
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 100 ml dimethylsulphoxide
STIRRING
Type
STIRRING
Details
The solution was stirred for 24 hours at 80° C.
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
the mixture extracted three times with 300 ml toluene
WASH
Type
WASH
Details
washed with 200 ml 0.1 m NaOH and 200 ml of diluted sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C(SC1)OC1=CC(=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 27.72 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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